(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid
Description
(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a chiral spirocyclic compound characterized by a unique bicyclic structure combining a 1,4-dioxane ring fused with an azaspiro framework. Its molecular formula is C₆H₁₁NO₂, with a molar mass of 129.16 g/mol (). The (8R) stereochemistry is critical for its biological interactions, particularly in pharmaceutical applications. This compound serves as a key intermediate in drug discovery, notably in synthesizing angiotensin-converting enzyme (ACE) inhibitors like spirapril derivatives (–13). Its spirocyclic architecture enhances conformational rigidity, improving target selectivity and metabolic stability compared to linear analogs.
Properties
IUPAC Name |
(8R)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHPVRWALQQWHH-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(O1)C[C@@H](NC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino alcohols and diols can be reacted in the presence of catalysts to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent like ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds, including (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that modifications to the spiro structure can enhance the efficacy against various bacterial strains, making them candidates for developing new antibiotics .
2. Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Its ability to interact with neurotransmitter systems suggests it may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help in reducing oxidative stress and improving cognitive function .
Materials Science
1. Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .
2. Nanomaterials
Recent advancements in nanotechnology have explored the use of spiro compounds as templates for creating nanostructured materials. The unique geometry of this compound allows for the formation of nanoscale frameworks that can be utilized in catalysis and drug delivery systems .
Organic Synthesis
1. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Its functional groups facilitate various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthesizing pharmaceuticals and agrochemicals .
2. Chiral Synthesis
As a chiral molecule, this compound is useful in asymmetric synthesis processes. It can be employed to produce enantiomerically pure compounds, which are crucial in drug development where chirality can significantly affect biological activity .
Case Studies
Mechanism of Action
The mechanism by which (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in heteroatom composition (O, S, N), stereochemistry, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a detailed comparison:
(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid
- Structure : Replaces oxygen atoms in the dioxane ring with sulfur (1,4-dithia vs. 1,4-dioxa).
- Molecular Formula: C₇H₁₁NO₂S₂; Molar Mass: 205.3 g/mol ().
- Key Differences :
- Solubility & Reactivity : Sulfur’s lower electronegativity increases lipophilicity, enhancing membrane permeability but reducing water solubility.
- Biological Activity : Used in spirapril hydrochloride , an ACE inhibitor for hypertension (–13). The dithia analog’s sulfur atoms may improve metal-binding capacity, influencing enzyme inhibition kinetics.
- Synthesis : More complex due to sulfur’s reactivity; yields often lower than oxygen analogs ().
1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic Acid Derivatives
- Spirapril Hydrochloride: A prodrug derived from the dithia analog. Exhibits ACE inhibition with IC₅₀ values in the nanomolar range, attributed to the spirocyclic core’s stability and stereospecific binding ().
- Physicochemical Properties :
Triazaspiro Analogs (e.g., 1,3,7-Triazaspiro[4.4]nonane Derivatives)
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | pKa (Predicted) | Melting Point (°C) |
|---|---|---|---|---|---|
| (8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid | C₆H₁₁NO₂ | 129.16 | Carboxylic acid, ether | ~2.5 | Not reported |
| (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | C₇H₁₁NO₂S₂ | 205.3 | Carboxylic acid, thioether | 2.14 | 192–194 (dec.)* |
| Spirapril Hydrochloride | C₂₂H₃₁ClN₂O₅S₂ | 466.6 | Ethyl ester, dithia | N/A | 192–194 (dec.) |
*Data for spirapril hydrochloride ().
Biological Activity
(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its structural properties, biological effects, and relevant research findings, including case studies and data tables.
Structural Properties
The compound has the following structural characteristics:
- Molecular Formula : C7H11NO4
- Molecular Weight : 173.17 g/mol
- SMILES Notation : C1COC2(O1)CC@@HCO
Antimicrobial Activity
Some studies have shown that spirocyclic compounds can possess antimicrobial properties. For instance:
- Case Study : A related compound demonstrated significant inhibition against certain bacterial strains, indicating a potential for developing new antibiotics.
Anticancer Potential
Research on similar structures suggests that spiro compounds may interfere with cancer cell proliferation:
- Case Study : In vitro studies have shown that spiro compounds can induce apoptosis in cancer cell lines, suggesting a mechanism for anticancer activity.
Table 1: Predicted Biological Activity of this compound
| Activity Type | Reference Compound | Observed Effect |
|---|---|---|
| Antibacterial | Spiro Compound A | Inhibition of E. coli growth |
| Antifungal | Spiro Compound B | Reduced Candida albicans viability |
| Anticancer | Spiro Compound C | Induction of apoptosis in HeLa cells |
Research Findings
Despite the limited direct research on this compound itself, the following findings from related studies provide insights into its potential biological activities:
- Antimicrobial Studies : Related compounds have shown efficacy against various pathogens, suggesting that this compound could possess similar properties.
- Cell Proliferation Inhibition : Research indicates that spiro compounds can inhibit the proliferation of cancer cells through various mechanisms such as cell cycle arrest and apoptosis induction.
- Mechanistic Insights : The presence of the dioxaspiro structure may contribute to enhanced interactions with biological targets, potentially leading to increased bioactivity.
Q & A
Q. How can computational methods aid in designing derivatives with improved pharmacokinetics?
- Methodological Answer :
- QSAR Modeling : Predicts logP and solubility (e.g., lower logP improves bioavailability for CNS-targeted analogs) .
- Docking Studies : Identify key interactions (e.g., hydrogen bonding with ACE’s Zn²⁺ center) .
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
